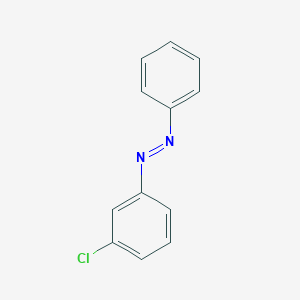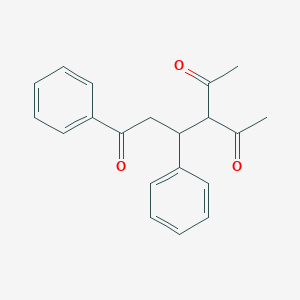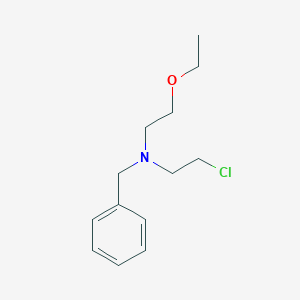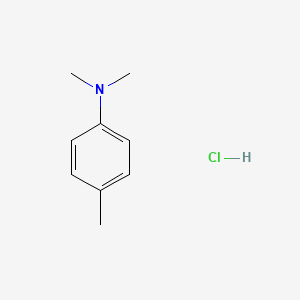![molecular formula C16H16BrN3O2 B14720255 N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide CAS No. 6966-79-6](/img/structure/B14720255.png)
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is a complex organic compound with a unique structure that includes an amine group, a bromine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide typically involves the condensation of 3-aminophenylacetaldehyde with 3-bromo-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Formation of N-[1-(3-nitrophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide.
Reduction: Formation of N-[1-(3-aminophenyl)ethylideneamino]-4-methoxy-benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(3-aminophenyl)ethylideneamino]-2-(2-methylphenoxy)acetamide
- N-[1-(3-aminophenyl)ethylideneamino]-2-(2-butan-2-ylphenoxy)acetamide
- 3-[N-[1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline
Uniqueness
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s interactions with biological molecules and its overall stability and solubility.
Propiedades
Número CAS |
6966-79-6 |
|---|---|
Fórmula molecular |
C16H16BrN3O2 |
Peso molecular |
362.22 g/mol |
Nombre IUPAC |
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-10(11-4-3-5-13(18)8-11)19-20-16(21)12-6-7-15(22-2)14(17)9-12/h3-9H,18H2,1-2H3,(H,20,21) |
Clave InChI |
MQWCBKOYOBVMNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)C1=CC(=C(C=C1)OC)Br)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)







![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)




